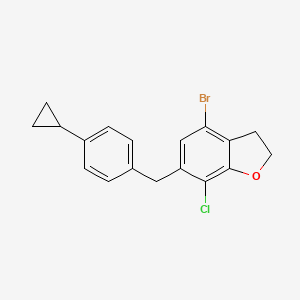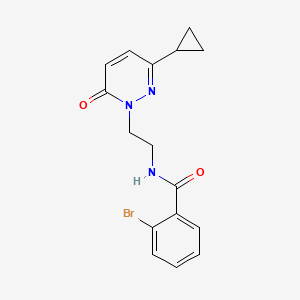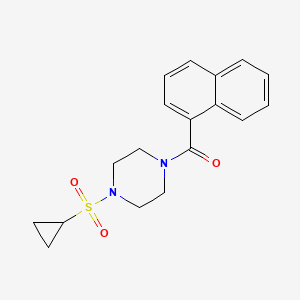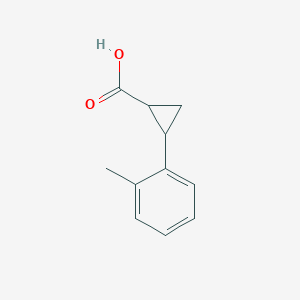
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound .Scientific Research Applications
Antibacterial Activity
The structural similarity of the compound to other bioactive molecules suggests potential antibacterial applications. The formation of ion-associate complexes between bioactive molecules and organic molecules is crucial for understanding interactions with bacterial receptors . This could lead to the development of new antibacterial agents targeting specific pathways within microbial cells.
Computational Chemistry
The compound’s complex structure makes it a candidate for computational studies, such as density functional theory (DFT) calculations. These studies can predict the electronic characteristics and molecular interactions, which are essential for designing drugs with specific properties .
Ion-Associate Complex Studies
The compound’s ability to form ion-associate complexes can be exploited in studying the interactions between bioactive molecules and receptors. This is particularly useful in drug design, where understanding the interaction at the molecular level can lead to more effective drugs .
Analytical Chemistry
In analytical chemistry, derivatives of the compound can serve as internal standards for chromatographic determinations. This is especially important in the accurate determination of drug levels in tissues during pre-clinical trials .
Cancer Research
Indole derivatives, which share structural features with this compound, have shown anti-inflammatory and analgesic activities. This suggests that the compound could be explored for its potential in cancer treatment, particularly in tumor inhibition .
Drug Synthesis
The compound’s structure is conducive to the synthesis of various drug impurities, which are necessary for analytical method development and quality control in drug manufacturing .
Fluorescence Studies
Compounds with similar structures have been used in fluorescence studies, which are important in biological assays and the development of diagnostic tools. The fluorescence properties can provide insights into the behavior of compounds under different conditions .
Drug Development
The compound’s structure allows for modifications that can lead to the development of new drugs. Its complex formation capabilities can be utilized to enhance drug delivery and stability.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-19-8-6-18(7-9-19)20-10-12-22(26)25(24-20)14-13-23-30(27,28)21-11-5-16(2)15-17(21)3/h5-12,15,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWCRPKRMJMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)







![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)